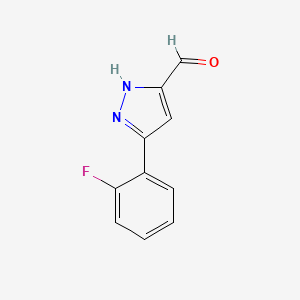
5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde is an organic compound with the molecular formula C10H7FN2O. It features a pyrazole ring substituted with a fluorophenyl group and an aldehyde functional group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 2-fluoroacetophenone with hydrazine hydrate in the presence of an acid catalyst can yield 5-(2-fluorophenyl)-1H-pyrazole.
Formylation: The introduction of the aldehyde group at the 3-position of the pyrazole ring can be achieved using the Vilsmeier-Haack reaction. This involves treating the pyrazole with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group in 5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe).
Major Products
Oxidation: 5-(2-Fluorophenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 5-(2-Fluorophenyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity towards biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
Medicinally, derivatives of this compound are investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The compound’s ability to interact with specific enzymes and receptors in the body underpins its therapeutic potential.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its structural versatility allows for the creation of compounds with desirable properties for various applications.
作用机制
The mechanism of action of 5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit a key enzyme in an inflammatory pathway, thereby reducing inflammation. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy.
相似化合物的比较
Similar Compounds
5-Phenyl-1H-pyrazole-3-carbaldehyde: Lacks the fluorine atom, which may result in different reactivity and biological activity.
5-(2-Chlorophenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.
5-(2-Methylphenyl)-1H-pyrazole-3-carbaldehyde: Contains a methyl group, which can affect its steric and electronic properties.
Uniqueness
5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow it to modulate the compound’s properties in ways that other substituents cannot, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H7FN2O |
|---|---|
分子量 |
190.17 g/mol |
IUPAC 名称 |
3-(2-fluorophenyl)-1H-pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-9-4-2-1-3-8(9)10-5-7(6-14)12-13-10/h1-6H,(H,12,13) |
InChI 键 |
PQNABEBPXOMEAP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


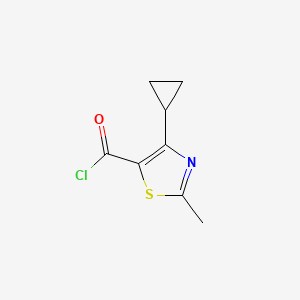

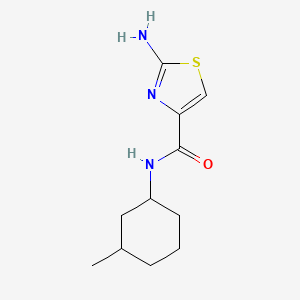
![Benzene, 1-[(1E)-2-iodoethenyl]-3-nitro-](/img/structure/B12962735.png)
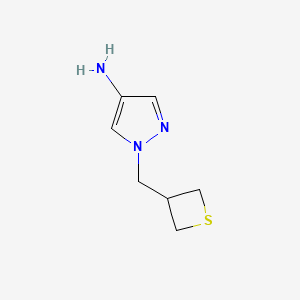
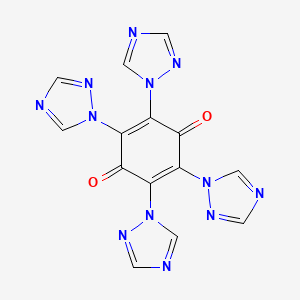
![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
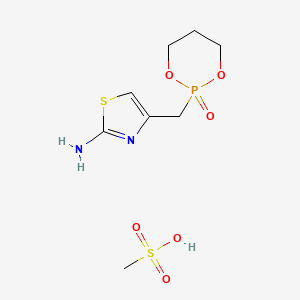
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)
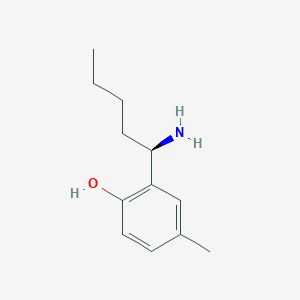
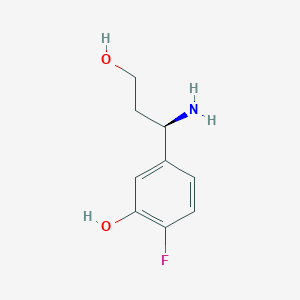
![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)

